molecular formula C6H11BrClN B2370768 4-(Bromomethylidene)piperidine;hydrochloride CAS No. 2413867-79-3

4-(Bromomethylidene)piperidine;hydrochloride

Cat. No.: B2370768
CAS No.: 2413867-79-3
M. Wt: 212.52
InChI Key: WTVGCHMBQCGLSZ-UHFFFAOYSA-N
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Description

4-(Bromomethylidene)piperidine;hydrochloride is a chemical compound with the molecular formula C6H10BrN·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is notable for its bromomethylidene group attached to the piperidine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethylidene)piperidine;hydrochloride typically involves the bromination of piperidine derivatives. One common method includes the reaction of piperidine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The compound is then purified through crystallization or distillation techniques to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethylidene)piperidine;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of piperidine derivatives, while oxidation and reduction reactions can produce different functionalized compounds .

Scientific Research Applications

4-(Bromomethylidene)piperidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is employed in the study of biochemical pathways and as a reagent in various biological assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Bromomethylidene)piperidine;hydrochloride involves its interaction with specific molecular targets. The bromomethylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    4-Bromopiperidine: A related compound with a bromine atom attached to the piperidine ring.

    4-(Trifluoromethyl)piperidine: Another derivative with a trifluoromethyl group instead of a bromomethylidene group.

    4-Hydroxypiperidine: A hydroxyl-substituted piperidine derivative

Uniqueness: 4-(Bromomethylidene)piperidine;hydrochloride is unique due to its bromomethylidene group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .

Biological Activity

Overview

4-(Bromomethylidene)piperidine;hydrochloride is a derivative of piperidine, characterized by the presence of a bromomethylidene group. Its molecular formula is C6H10BrN·HCl, and it has garnered attention for its unique chemical properties and biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships, and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromomethylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, which may alter their activity and modulate various biochemical pathways. This interaction can lead to significant changes in cellular functions, making the compound a valuable tool in biochemical research and drug development.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological efficacy. Research indicates that modifications to the piperidine ring or the bromomethylidene substituent can significantly influence biological activity. For example, compounds with different halogen substitutions show varying potencies against specific targets, such as protein kinases involved in cancer signaling pathways .

Comparative Analysis of Piperidine Derivatives

Compound NameStructureBiological Activity
This compoundStructureModulates enzyme activity via covalent bonding
4-BromopiperidineStructureLower potency in kinase inhibition
4-(Trifluoromethyl)piperidineStructureIncreased lipophilicity, reduced bioavailability
4-HydroxypiperidineStructureExhibits different pharmacokinetic properties

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance, a study reported IC50 values indicating potent inhibition of tumor growth in human xenografts treated with this compound. The mechanism was linked to its ability to inhibit key signaling pathways involved in cell proliferation and survival.

In Vivo Efficacy

Animal model studies have further validated the potential of this compound as an anti-cancer agent. In these studies, administration of the compound led to a marked reduction in tumor size and improved survival rates among treated subjects compared to controls. The compound's favorable pharmacokinetic profile suggests it may be suitable for further development as a therapeutic agent .

Applications in Medicinal Chemistry

Given its unique properties, this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to modify biological targets makes it a candidate for developing new drugs aimed at treating diseases such as cancer and other conditions where enzyme modulation is beneficial.

Properties

IUPAC Name

4-(bromomethylidene)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN.ClH/c7-5-6-1-3-8-4-2-6;/h5,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMVLQLBGCQJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=CBr.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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